molecular formula C14H9ClF2O B1432533 1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone CAS No. 1373156-53-6

1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone

Cat. No.: B1432533
CAS No.: 1373156-53-6
M. Wt: 266.67 g/mol
InChI Key: HBDLJGIAICXXRT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone is a useful research compound. Its molecular formula is C14H9ClF2O and its molecular weight is 266.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chlorophenyl)-2-(3,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O/c15-11-4-2-10(3-5-11)14(18)8-9-1-6-12(16)13(17)7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDLJGIAICXXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC(=C(C=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone is an aromatic ketone with potential applications in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of chlorine and fluorine substituents on its phenyl rings, which may influence its biological interactions and therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H8_{8}ClF2_{2}O
  • Molecular Weight : 254.65 g/mol
  • CAS Number : 99-40-1

The structure includes two aromatic rings, one substituted with a chlorine atom and the other with two fluorine atoms, which may enhance its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction. This method utilizes 4-chlorobenzoyl chloride and 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3_3) under controlled conditions to yield high-purity products .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of aromatic ketones have shown effectiveness against various bacterial strains and fungi. The presence of halogen atoms often enhances these activities due to increased lipophilicity and electronic effects that facilitate membrane penetration .

Antitumor Activity

Studies have demonstrated that related compounds exhibit cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The cytotoxicity is often assessed using IC50_{50} values, which measure the concentration required to inhibit cell growth by 50%. For example, certain derivatives showed IC50_{50} values comparable to established chemotherapeutics .

CompoundCell LineIC50_{50} (µM)
This compoundMCF-722.5
Related Compound AHCT-11615.0
Related Compound BHepG-218.5

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The halogen substituents can modulate the compound's binding affinity and selectivity towards these targets, potentially leading to inhibition of key pathways involved in cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of halogenated ketones against Gram-positive and Gram-negative bacteria. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Cytotoxicity Profile : In vitro studies on breast cancer cell lines revealed that certain derivatives had significant cytotoxic effects, leading to apoptosis as evidenced by increased caspase activity .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Research
    • The compound has been evaluated for its anticancer properties against various human cancer cell lines. For instance, studies have demonstrated that it exhibits cytotoxic effects on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.
    • Table 1: Anticancer Activity Assessment
      Cell LineIC50 (μM)
      MCF-7 (Breast)8.0
      HeLa (Cervical)5.0
  • Antimicrobial Activity
    • Recent studies have shown that derivatives of this compound can target bacterial infections effectively. The presence of halogen substituents enhances its bioactivity against various pathogens.
  • Inflammatory Diseases
    • The compound serves as a precursor in the synthesis of anti-inflammatory drugs, providing a pathway to develop new treatments for conditions such as arthritis.

Material Science Applications

  • Polymer Formulations
    • Incorporation of 1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone into polymer matrices has been shown to improve thermal stability and mechanical strength. This application is crucial for developing advanced materials used in various industries.
  • Nanotechnology
    • The compound has potential applications in nanotechnology, particularly in the fabrication of nanocomposites that exhibit enhanced electrical and thermal properties.

Biochemical Research Applications

  • Enzyme Inhibition Studies
    • This compound is utilized in biochemical assays to evaluate enzyme activity and inhibition, especially concerning metabolic diseases and cancer research.
  • Antioxidant Research
    • Due to its structural characteristics, it is being explored for its potential antioxidant properties, which are vital for combating oxidative stress in biological systems.

Environmental Studies

  • Pollutant Degradation
    • Research indicates that this compound can be effective in studies assessing the degradation of environmental pollutants, contributing to the development of remediation strategies.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against multiple cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for new cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of halogenated derivatives of this compound against several bacterial strains. The findings revealed that specific modifications to the structure increased antibacterial activity significantly .

Q & A

Basic Research Question

  • Controlled Ventilation : Use fume hoods with ≥100 fpm airflow to limit exposure to chloroethanone vapors (lachrymatory threshold: 0.1 ppm) .
  • Inert Atmosphere : Conduct reactions under N₂ to suppress HCl release.
  • Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and full-face shields are mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone
Reactant of Route 2
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1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.